N-allyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core fused with a pyrazole ring, substituted at the 1-position with a 4-chlorophenyl group and at the 6-position with a thioether-linked N-allylacetamide side chain. Key structural attributes include:
- Thioether bridge (-S-): Influences electronic properties and metabolic stability compared to ether or amine linkers.
The synthesis likely involves alkylation of a pyrazolo-pyrimidinone thiol intermediate with N-allyl-2-chloroacetamide, following methods analogous to thiopyrimidine alkylation (e.g., sodium methylate as a base, ~2.6–2.8-fold molar excess) .
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-2-7-18-13(23)9-25-16-20-14-12(15(24)21-16)8-19-22(14)11-5-3-10(17)4-6-11/h2-6,8H,1,7,9H2,(H,18,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFCNVDRFVWTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetProtein Kinase B (PKB or Akt) , a key component of intracellular signaling pathways regulating growth and survival.
Mode of Action
Compounds with similar structures have been reported to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka. This suggests that the compound might interact with its targets by competing with ATP, thereby inhibiting the activity of the target proteins.
Biochemical Pathways
Pkb, a potential target of this compound, is a key downstream component in thephosphatidylinositol-3 kinase (PI3K) signaling pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties. After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo.
Result of Action
Similar compounds have shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses. This suggests that the compound might have potential antitumor effects.
Biological Activity
N-allyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antiviral, antibacterial, and anticancer activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula , which includes a thioacetamide moiety linked to a pyrazolopyrimidine structure. The presence of the 4-chlorophenyl group is notable for its potential influence on biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown activity against several viruses:
| Virus Type | Compound Activity | Reference |
|---|---|---|
| Herpes Simplex Virus (HSV) | Inhibition at micromolar doses | Bhadoriya et al. (2024) |
| Human Immunodeficiency Virus (HIV) | Effective as NNRTI | Fioravanti et al. (2024) |
These findings suggest that the compound may function as a non-nucleoside reverse transcriptase inhibitor (NNRTI), indicating its potential in HIV therapy.
Antibacterial Activity
The antibacterial properties of compounds with similar structures have been evaluated extensively. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 6.25 µg/mL | MDPI Study (2021) |
| Klebsiella pneumoniae | 32 µg/mL | MDPI Study (2021) |
These results indicate that the compound may exhibit significant antibacterial effects, particularly against Gram-negative bacteria.
Anticancer Activity
Research has also explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The following table summarizes findings related to cytotoxicity:
| Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 10–20 | Kumar et al. (2009) |
| HepG2 (Liver Cancer) | 15–25 | Zhang et al. (2014) |
The promising IC50 values suggest that this compound may serve as a lead compound for developing anticancer agents.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit critical enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species Modulation : The antioxidant activity observed in related compounds suggests a role in reducing oxidative stress in cells.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives for their biological activities. In vitro tests demonstrated that modifications to the thioacetamide side chain significantly enhanced antiviral and anticancer activities while maintaining low toxicity profiles.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Key Findings :
Substituent Modifications
Aryl Groups:
- 4-Chlorophenyl (Target) : Balances hydrophobicity and electronic effects.
- 4-Methyl () : Lowers molecular weight but reduces halogen-mediated interactions.
- Trifluoromethyl (EP 4 374 877 A2) : Enhances metabolic stability and solubility via polar interactions .
Linker Groups:
- Thioether (Target) : Prone to oxidation but offers favorable bond lengths for conjugation.
- Ether/Oxymethylene (Common Analogs) : More stable but less flexible.
- Morpholine-ethoxy (EP 4 374 877 A2) : Improves aqueous solubility through hydrogen bonding .
Side Chains:
Key Observations :
Stability and Reactivity
- Thioether Oxidation : The target compound’s thioether may oxidize to sulfoxides under oxidative conditions, unlike ether-linked analogs.
- Allyl Group : Susceptible to radical-mediated isomerization (allyl ⇌ propenyl) or polymerization at elevated temperatures.
- 4-Chlorophenyl Stability : Resists metabolic dehalogenation better than electron-deficient aryl groups (e.g., nitriles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
